DMH-1
CAS No.: 1206711-16-1
Cat. No.: VC0526417
Molecular Formula: C24H20N4O
Molecular Weight: 380.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1206711-16-1 | 
|---|---|
| Molecular Formula | C24H20N4O | 
| Molecular Weight | 380.4 g/mol | 
| IUPAC Name | 4-[6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | 
| Standard InChI | InChI=1S/C24H20N4O/c1-16(2)29-19-9-7-17(8-10-19)18-13-26-24-22(14-27-28(24)15-18)20-11-12-25-23-6-4-3-5-21(20)23/h3-16H,1-2H3 | 
| Standard InChI Key | JMIFGARJSWXZSH-UHFFFAOYSA-N | 
| SMILES | CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2 | 
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2 | 
| Appearance | Solid powder | 
Introduction
Chemical Properties and Structure
DMH-1 is characterized by a distinctive chemical structure featuring a pyrazolo[1,5-a]pyrimidine core with quinolin-4-yl and 4-isopropyloxyphenyl substituents at positions 3 and 6, respectively . This specific arrangement contributes to its high selectivity for BMP type I receptors.
Physical and Chemical Characteristics
The compound exhibits the following properties:
| Property | Value | 
|---|---|
| Chemical Name | 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | 
| Molecular Formula | C₂₄H₂₀N₄O | 
| Molecular Weight | 380.44 g/mol | 
| CAS Number | 1206711-16-1 | 
| Chemical Classification | Pyrazolopyrimidine, Quinoline, Aromatic ether | 
| Physical Appearance | Powder | 
DMH-1 demonstrates good solubility in dimethyl sulfoxide (DMSO), achieving concentrations of approximately 11.5 mg/mL (30.23 mM) with ultrasonic treatment and warming . This solubility profile is particularly important for in vitro experimentation and potential pharmaceutical formulation.
Mechanism of Action
DMH-1's primary mechanism centers on its ability to selectively inhibit the activity of BMP type I receptors, which are critical mediators of BMP signaling. This inhibition occurs at the level of the intracellular kinase domain of these receptors.
Target Specificity and Potency
DMH-1 demonstrates remarkable selectivity and potency for multiple BMP type I receptor subtypes, as evidenced by its measured IC₅₀ values:
| Receptor Subtype | IC₅₀ Value | 
|---|---|
| ALK1 | 27 nM | 
| ALK2 | 107.9 nM | 
| ALK3 | <5 nM | 
| ALK6 | 47.6 nM | 
These values indicate that DMH-1 has particularly high potency against ALK3 (BMP receptor type IA), with an IC₅₀ of less than 5 nM . This exceptional selectivity profile makes DMH-1 a valuable tool for investigating BMP-specific signaling pathways with minimal off-target effects.
Downstream Signaling Effects
At the molecular level, DMH-1 treatment results in the reduction of canonical phosphorylation of Smad proteins 1, 5, and 9, which are the primary intracellular mediators of BMP signaling . This inhibition subsequently affects the expression of BMP target genes, including Id1, Id2, and Id3, which are important regulators of cell differentiation and proliferation .
Biological Activities
DMH-1 exhibits a diverse range of biological activities that extend beyond its primary function as a BMP inhibitor. These activities have significant implications for both basic research and potential therapeutic applications.
BMP Signaling Inhibition
The compound's ability to inhibit BMP signaling has been demonstrated in multiple cellular contexts. Treatment with DMH-1 effectively reduces Smad 1/5/8 phosphorylation and gene expression of Id1, Id2, and Id3 in lung cancer cell lines A549 and H460 . This inhibition of BMP signaling appears to be responsible for many of the compound's observed biological effects.
Effects on Autophagy
One of the most notable findings regarding DMH-1 is its ability to inhibit chemotherapeutic drug-induced autophagy. Research has shown that DMH-1 can inhibit autophagy responses induced by several chemotherapeutic agents, including tamoxifen, cisplatin (CDDP), and 5-fluorouracil (5-FU) in MCF-7 and HeLa cells .
At concentrations of 5 μM and 10 μM, DMH-1 has been shown to:
- 
Inhibit CDDP-induced autophagy in HeLa cells 
- 
Inhibit tamoxifen-induced autophagy in MCF-7 cells 
This autophagy-inhibiting property is particularly significant as autophagy can serve as a protective mechanism for cancer cells against chemotherapeutic agents, and inhibiting this process may enhance the efficacy of certain treatments.
Effects on Cell Differentiation
DMH-1 has demonstrated significant effects on cell differentiation pathways, particularly in stem cell models. At a concentration of 0.5 μM, DMH-1 induces regulation of pluripotency markers, including:
- 
Reduction in OCT4 and Nanog protein expression in SM3 and CA6 cells 
- 
Significant up-regulation of PAX6 expression 
- 
Regulation of pluripotency and neural precursor marker mRNAs 
These findings suggest that DMH-1 may have applications in stem cell research and regenerative medicine by modulating differentiation pathways.
| Chemotherapeutic Agent | Effect of DMH-1 Combination | 
|---|---|
| Tamoxifen | Enhanced ability to reduce MCF-7 cell viability | 
| Cisplatin (CDDP) | Enhanced ability to reduce HeLa cell viability; Enhanced apoptotic induction | 
| 5-Fluorouracil (5-FU) | Inhibited autophagy but did not affect the inhibitory effects on MCF-7 and HeLa cell viability | 
Importantly, the enhancement of efficacy appears to be dependent on the cell sensitivity to the specific chemotherapeutic agents, rather than a universal effect of autophagy inhibition . This suggests that careful consideration of cell type and drug selection is necessary when exploring combination therapies involving DMH-1.
In Vivo Efficacy
The therapeutic potential of DMH-1 has been further validated in animal models. Treatment with DMH-1 at a dose of 5 mg/kg administered intraperitoneally has been shown to:
- 
Significantly reduce tumor growth in human lung cancer xenograft models in SCID mice 
- 
Decrease the growth of A549-derived xenografts after four weeks of treatment 
These findings provide preliminary evidence for the potential clinical application of DMH-1 in cancer therapy, particularly for lung cancer.
Future Perspectives and Challenges
The promising results observed with DMH-1 in preclinical studies suggest several avenues for future research and development:
Pharmaceutical Development
While DMH-1 shows promising biological activities, further pharmaceutical development would require addressing several challenges:
- 
Optimization of drug delivery systems to improve bioavailability 
- 
Investigation of potential toxicity and off-target effects in diverse tissues 
- 
Development of formulations suitable for clinical administration 
Combination Therapy Approaches
The synergistic effects observed between DMH-1 and certain chemotherapeutic agents suggest potential for combination therapy approaches. Further investigation is needed to:
- 
Identify optimal drug combinations and dosing regimens 
- 
Understand the molecular mechanisms underlying the observed synergistic effects 
- 
Determine patient populations most likely to benefit from such combinations 
Expanded Therapeutic Applications
Beyond cancer, the BMP inhibitory properties of DMH-1 suggest potential applications in other disease contexts where BMP signaling plays a role, including:
- 
Fibrodysplasia ossificans progressiva and other disorders of heterotopic ossification 
- 
Certain developmental disorders 
- 
Fibrotic diseases 
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume